molecular formula C17H15N5O5 B2990190 (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 1257845-25-2

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No. B2990190
M. Wt: 369.337
InChI Key: GMNJJWMYPPWAKX-UHFFFAOYSA-N
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Description



  • The compound (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic molecule with a diverse structure. Let’s break down its components:

    • The cyano group (CN) at position 2 confers reactivity and polarity.

    • The pyrazole ring (3,5-dimethyl-1H-pyrazol-4-yl) contributes aromaticity and potential biological activity.

    • The benzodioxin ring (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl) imparts rigidity and electron density.

    • The prop-2-enamide moiety provides a conjugated double bond system.



  • This compound likely exhibits interesting pharmacological properties due to its intricate structure.





  • Synthesis Analysis



    • The synthetic route to prepare this compound involves several steps, including condensation reactions, cyclizations, and functional group transformations.

    • Researchers have likely explored various strategies, such as Knoevenagel condensation , heterocyclic ring formation , and nitration to assemble the different components.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C₁₉H₁₈N₄O₆ .

    • The (E)- prefix indicates the geometry of the double bond.

    • The cyano group is attached to the prop-2-enamide portion.

    • The benzodioxin ring is fused to the pyrazole ring .

    • The nitro group at position 6 of the benzodioxin contributes to its electron density.





  • Chemical Reactions Analysis



    • This compound may undergo hydrolysis , reduction , or oxidation reactions.

    • The cyano group can participate in nucleophilic substitution or addition reactions.

    • The nitro group may be reduced to an amino group under appropriate conditions.





  • Physical And Chemical Properties Analysis



    • Melting point , boiling point , and solubility data are crucial for understanding its behavior.

    • Spectroscopic techniques (such as NMR , IR , and UV-Vis ) can provide insights into its structure and functional groups.




  • Safety And Hazards



    • Safety precautions should be taken during synthesis and handling.

    • Toxicity, flammability, and environmental impact need assessment.




  • Future Directions



    • Investigate its pharmacological potential (e.g., as an anticancer agent or enzyme inhibitor).

    • Explore derivative synthesis for improved properties.

    • Assess its bioavailability and metabolism .




    properties

    IUPAC Name

    (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15N5O5/c1-9-12(10(2)21-20-9)5-11(8-18)17(23)19-13-6-15-16(27-4-3-26-15)7-14(13)22(24)25/h5-7H,3-4H2,1-2H3,(H,19,23)(H,20,21)/b11-5+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GMNJJWMYPPWAKX-VZUCSPMQSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15N5O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    369.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

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